N-(4-Indanyl)pivalamide: A Technical Overview of an Uncharacterized Compound
N-(4-Indanyl)pivalamide: A Technical Overview of an Uncharacterized Compound
Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals no specific experimental data for N-(4-Indanyl)pivalamide. This document, therefore, presents a projected profile of its chemical properties, synthesis, and potential biological relevance based on established chemical principles and data from structurally related compounds. The information herein is intended for research and development professionals and should be used as a theoretical guide, not as a substitute for empirical validation.
Introduction
N-(4-Indanyl)pivalamide is an organic compound featuring a pivalamide group attached to the nitrogen atom of a 4-aminoindane scaffold. The indane moiety is a bicyclic hydrocarbon, and its derivatives are found in various biologically active molecules. Pivalamides, characterized by a bulky tert-butyl group, are known to influence the chemical and physical properties of molecules, such as stability and solubility. This guide provides a theoretical framework for the synthesis, characterization, and potential applications of this uncharacterized molecule.
Proposed Synthesis
The most direct and conventional method for the synthesis of N-(4-Indanyl)pivalamide would be the N-acylation of 4-aminoindane with pivaloyl chloride. This is a standard Schotten-Baumann type reaction.
Reaction Scheme:
4-Aminoindane + Pivaloyl Chloride → N-(4-Indanyl)pivalamide + HCl
This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
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Dissolution: Dissolve 4-aminoindane in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel.
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Base Addition: Add a slight excess of a tertiary amine base (e.g., triethylamine) to the solution and cool the mixture in an ice bath.
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Acylation: Slowly add an equimolar amount of pivaloyl chloride to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring progress by thin-layer chromatography.
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Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, then dry over an anhydrous salt like sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for N-(4-Indanyl)pivalamide.
Predicted Chemical and Physical Properties
The precise properties of N-(4-Indanyl)pivalamide are unknown. However, we can infer likely characteristics based on its structure and data from analogous compounds. For illustrative purposes, the properties of a related, well-characterized compound, N-(4-Methoxyphenyl)pivalamide, are provided in the table below.[1]
Illustrative Data for a Related Compound
| Property | Value (for N-(4-Methoxyphenyl)pivalamide) | Reference |
| Molecular Formula | C12H17NO2 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White needles | [1] |
| Melting Point | 130 °C | |
| Synthesis Yield | 84% | [1] |
| Crystal System | Orthorhombic | [1] |
Note: These values are for a structurally related compound and may not reflect the actual properties of N-(4-Indanyl)pivalamide.
Expected Spectroscopic Features
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Infrared (IR) Spectroscopy: Expected to show a strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch. A peak in the region of 3200-3400 cm⁻¹ for the N-H stretch would also be anticipated.
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¹H NMR Spectroscopy: The spectrum would likely show a singlet integrating to 9 protons for the tert-butyl group around 1.2-1.4 ppm. The protons of the indane moiety would appear in the aromatic (around 7.0-7.5 ppm) and aliphatic (2.0-3.5 ppm) regions. A broad singlet for the N-H proton would also be present.
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¹³C NMR Spectroscopy: A quaternary carbon signal for the tert-butyl group would be expected, along with a signal for the carbonyl carbon of the amide around 176-178 ppm. Signals corresponding to the carbons of the indane ring would also be present.
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Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound (C14H19NO, MW: 217.31 g/mol ).
Potential Biological Activity and Signaling Pathways
While no biological data exists for N-(4-Indanyl)pivalamide, the indane scaffold is present in a variety of pharmacologically active agents. Derivatives of indane have been investigated for their activity as enzyme inhibitors, receptor modulators, and other therapeutic applications. For example, certain indane-containing compounds have shown insecticidal activity. The introduction of the pivalamide group could modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
Given the lack of specific data, any discussion of signaling pathways would be purely speculative. Research on this compound would be required to determine if it interacts with any biological targets and, subsequently, to elucidate any associated signaling pathways.
Conclusion
N-(4-Indanyl)pivalamide is a molecule with no currently available characterization data in the public domain. This technical guide provides a scientifically grounded projection of its synthesis and core chemical properties based on the known chemistry of its constituent functional groups. The provided methodologies and expected analytical features offer a starting point for researchers interested in the synthesis and characterization of this novel compound. Empirical investigation is essential to validate these predictions and to explore the potential utility of N-(4-Indanyl)pivalamide in drug discovery and materials science.
